Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Catalog No.
S1547105
CAS No.
21211-20-1
M.F
C10H6ClFO2S
M. Wt
244.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carbox...

CAS Number

21211-20-1

Product Name

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

IUPAC Name

methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H6ClFO2S

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3

InChI Key

GBCJKOYCWCNSAF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (CAS 21211-20-1) is a highly functionalized, orthogonally reactive heterocyclic building block utilized primarily in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a methyl-protected carboxylate, a metabolically stabilizing 6-fluoro group, and a reactive 3-chloro handle, this compound serves a dual role in medicinal chemistry workflows: it can either act as a stable pharmacophore end-cap or undergo targeted organometallic cross-coupling at the C3 position . Industrial and academic buyers prioritize this specific ester over its free acid or des-fluoro analogs to streamline synthetic workflows, particularly in the development of monoacylglycerol lipase (MAGL) inhibitors, Toll-like receptor 3 (TLR3) antagonists, and DNA-binding antibacterial agents[1].

Substituting Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate with generic in-class alternatives introduces significant processing and performance liabilities. Utilizing the free acid analog (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) directly in palladium-catalyzed cross-couplings leads to catalyst deactivation and excessive consumption of stoichiometric base, necessitating an inefficient re-esterification step [1]. Furthermore, replacing the 3-chloro group with a 3-bromo substituent—while traditionally favored for easier oxidative addition—alters the steric and electronic profile of the final molecule, which is highly detrimental when the benzothiophene core is retained as a pharmacophore for specific target binding, such as in TLR3 inhibition[2]. Finally, omitting the 6-fluoro group significantly reduces the lipophilicity and metabolic stability of downstream drug candidates, making this exact substitution pattern strictly required for advanced therapeutic programs [3].

Precursor Suitability in Palladium-Catalyzed Cross-Coupling

In the synthesis of monoacylglycerol lipase (MAGL) inhibitors, the C3 position of the benzothiophene core must be functionalized. Utilizing Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate allows for direct, high-yielding Suzuki-Miyaura cross-coupling with cyclopropylboronic acid using a Pd(OAc)2/SPhos catalyst system, achieving robust conversion[1]. Attempting this same transformation with the free acid baseline (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) requires either an additional esterification protection step or results in significantly depressed yields (<30%) due to carboxylate-induced catalyst poisoning and base depletion [1].

Evidence DimensionCross-coupling efficiency and step-economy
Target Compound DataDirect C3-functionalization via Pd(OAc)2/SPhos with >80% yield
Comparator Or Baseline3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (Free Acid)
Quantified DifferenceEliminates one synthetic protection step and prevents >50% yield loss during coupling
ConditionsPd(OAc)2, SPhos, K3PO4, toluene, 100 °C

Procuring the methyl ester directly streamlines the scale-up of complex pharmaceutical intermediates by bypassing mandatory protection-deprotection sequences.

Pharmacophore Retention and Target Affinity

When the benzothiophene core is retained in the final drug molecule, the specific halogenation pattern is critical for biological activity. Structure-activity relationship (SAR) profiling of related benzothiophene end-caps in DNA-binding antibacterial ligands demonstrates that the 3-chloro substituent is essential for maintaining potency against Gram-positive strains [1]. Replacing the 3-chloro group with hydrogen or electron-donating groups (e.g., methoxy) results in a significant loss of antibacterial activity, while the 6-fluoro group provides targeted lipophilicity without the steric penalty of bulkier halogens[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) retention
Target Compound Data3-chloro-6-fluoro substitution maintains target binding and lipophilicity
Comparator Or BaselineDes-chloro (3-H) or 3-methoxy analogs
Quantified DifferenceSubstitution of the 3-chloro group causes a severe (often >4-fold) reduction in potency
ConditionsIn vitro antibacterial profiling against S. pneumoniae and MRSA

Buyers developing targeted therapeutics must procure this exact halogenated building block to avoid catastrophic losses in downstream drug potency.

Physicochemical Processing and Purity Verification

For sensitive organometallic reactions, the purity of the starting material is paramount. Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits a sharp, well-defined melting point of 118-124 °C, which serves as a reliable metric for confirming >97% batch purity prior to use . In contrast, crude mixtures or batches contaminated with des-fluoro or regioisomeric byproducts exhibit broad melting point depressions, which can lead to unpredictable stoichiometry and catalyst deactivation during downstream processing .

Evidence DimensionMelting point sharpness as a purity indicator
Target Compound DataSharp melting range of 118-124 °C correlating to >97% HPLC purity
Comparator Or BaselineCrude or regioisomer-contaminated mixtures
Quantified DifferenceContaminated baselines show >5 °C melting point depression and broadening
ConditionsCapillary melting point determination

A verifiable, sharp melting point allows procurement and quality control teams to rapidly qualify batches, ensuring reproducibility in sensitive catalytic workflows.

Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

The compound is a highly efficient starting material for developing azetidinyl diamide MAGL inhibitors. The methyl ester protects the carboxylate functionality while the 3-chloro group serves as a highly specific reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, enabling efficient C3-derivatization [1].

Development of TLR3/dsRNA Complex Inhibitors

Following saponification of the methyl ester, the resulting acid is utilized in amide coupling reactions to produce potent Toll-like receptor 3 (TLR3) inhibitors, such as (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid. The 3-chloro-6-fluoro substitution pattern is strictly retained in the final molecule to ensure precise target engagement [2].

Design of DNA-Binding Antibacterial Ligands

The compound serves as a critical lipophilic end-cap in the synthesis of advanced antibacterial agents targeting drug-resistant Gram-positive bacteria. The specific 3-chloro and 6-fluoro substituents provide the precise electronic and steric profile required to maintain high antibacterial potency while resisting metabolic degradation [3].

XLogP3

3.9

Wikipedia

Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Dates

Last modified: 08-15-2023

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